molecular formula C14H17BrN2O2 B8457975 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate CAS No. 195190-96-6

1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate

Cat. No. B8457975
Key on ui cas rn: 195190-96-6
M. Wt: 325.20 g/mol
InChI Key: SLJMPDGIEKZJAU-UHFFFAOYSA-N
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Patent
US05998429

Procedure details

3-Quinuclidinol and 4-bromophenyl isocyanate were used. Filtration of the precipitated solid from the cooled reaction mixture afforded the title compound (60%) as a white solid: mp 217.5-219.5° C.; FAB LRMS m /z (relative intensity, %)328(16), 327 ([MH+ with Br81 ], 100), 326(16), 325 ([MH+ with Br79 ], 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([OH:9])[CH2:2]2.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][CH:12]=1>>[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([O:9][C:18](=[O:19])[NH:17][C:14]1[CH:15]=[CH:16][C:11]([Br:10])=[CH:12][CH:13]=1)[CH2:2]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CC(C(CC1)CC2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the precipitated solid
CUSTOM
Type
CUSTOM
Details
from the cooled reaction mixture

Outcomes

Product
Name
Type
product
Smiles
N12CC(C(CC1)CC2)OC(NC2=CC=C(C=C2)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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